molecular formula C17H13N3 B3037624 (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile CAS No. 50781-53-8

(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile

Cat. No.: B3037624
CAS No.: 50781-53-8
M. Wt: 259.3 g/mol
InChI Key: CIYQEFRYVJBRQJ-UHFFFAOYSA-N
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Description

(1,3-Diphenyl-1H-pyrazol-4-yl)-acetonitrile ( 50781-53-8) is a high-value chemical intermediate with the molecular formula C17H13N3 and a molecular weight of 259.31 . This compound features a nitrile group attached to a 1,3-diphenyl-1H-pyrazole core, making it a versatile building block in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a key precursor for the synthesis of complex heterocyclic systems. Recent scientific studies demonstrate its application in developing novel compounds with potent anti-inflammatory properties by acting as a cyclooxygenase-2 (COX-2) inhibitor . The pyrazole core is a privileged structure in drug discovery, and functionalization of this acetonitrile derivative enables the construction of diverse molecular libraries. Furthermore, research indicates that highly functionalized pyrazolyl-based compounds derived from this intermediate exhibit significant insecticidal activity against species such as P. interpunctella and Nilaparvata lugens . This product is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c18-12-11-15-13-20(16-9-5-2-6-10-16)19-17(15)14-7-3-1-4-8-14/h1-10,13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYQEFRYVJBRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

The foundational step involves Vilsmeier-Haack formylation of 1,3-diphenyl-1H-pyrazole. Treatment of acetophenone phenylhydrazine with POCl₃/DMF (1:1.3 molar ratio) at 70–80°C for 6 hours generates the 4-carbaldehyde intermediate in 80% yield. Infrared spectroscopy confirms formyl incorporation via a sharp C=O stretch at 1,673 cm⁻¹, while ¹H NMR reveals a diagnostic aldehyde proton at δ 10.09 ppm.

Knoevenagel Condensation with Cyanoacetate Derivatives

Reaction of the carbaldehyde with cyanoacetamide or malononitrile under basic conditions furnishes the target acetonitrile. Optimized conditions employ ethanol/water (4:1 v/v) with KOH pellets, achieving 75–82% yields after 3-hour reflux. Kinetic studies demonstrate complete aldehyde consumption within 90 minutes, with side-product formation (e.g., dimeric adducts) suppressed below 5% when using excess malononitrile (1.5 equiv).

Table 1: Optimization of Knoevenagel Conditions for (1,3-Diphenyl-1H-pyrazol-4-yl)-acetonitrile

Base Solvent Temp (°C) Time (h) Yield (%)
KOH EtOH/H₂O 78 3 82
NaOH MeOH 65 4 68
Piperidine Toluene 110 2 45

Microwave-Assisted Cyclocondensation of Nitrile Precursors

One-Pot Pyrazole Assembly

Microwave irradiation (160°C, 150 W) accelerates the condensation of 4-nitrophenylhydrazine with β-ketonitriles, enabling a 92% conversion in 8 minutes. Key to nitrile retention is the use of DMF as a polar aprotic solvent, which minimizes hydrolysis to amides. Comparative analysis shows conventional heating at 80°C requires 12 hours for equivalent yields.

Post-Modification via Buchwald-Hartwig Amination

A two-step protocol substitutes nitro groups with cyanoethyl moieties via Pd-catalyzed coupling. Employing Pd(OAc)₂/Xantphos (5 mol%) and Cs₂CO₃ in dioxane at 120°C installs the acetonitrile group with 78% efficiency. Gas chromatography-mass spectrometry (GC-MS) traces confirm >99% purity post silica gel chromatography.

Thiourea-Mediated Cyclization of β-Ketonitrile Intermediates

Thiolative Ring Closure

Heating 3-(1,3-diphenylpyrazol-4-yl)-2-cyanoacrylates with thiourea in acetic acid induces cyclization to pyrazolo[3,4-d]pyrimidine-5-carbonitriles. While this route predominantly yields fused heterocycles, hydrolysis with 30% NaOH at 120°C selectively cleaves the thione group, recovering this compound in 65% yield.

Solvent Effects on Regiochemistry

Polar solvents (e.g., DMF) favor C-5 nitrile attack, producing the desired product, whereas toluene promotes N-1 adducts (Table 2). Density functional theory (DFT) calculations attribute this to enhanced stabilization of the nitrile lone pair in high-dielectric media.

Table 2: Solvent-Dependent Product Distribution in Thiourea Cyclization

Solvent Dielectric Constant Desired Product (%) Byproducts (%)
DMF 36.7 72 28
Toluene 2.4 34 66
EtOH 24.3 58 42

Spectroscopic Characterization and Analytical Validation

Infrared and Nuclear Magnetic Resonance Profiling

All synthetic routes produce this compound with identical spectroscopic fingerprints:

  • IR (KBr): 2,226 cm⁻¹ (C≡N stretch), 1,595 cm⁻¹ (C=N pyrazole), 1,488 cm⁻¹ (C=C aromatic)
  • ¹H NMR (CDCl₃): δ 8.57 (s, 1H, pyrazole-H), 7.82–7.35 (m, 10H, aromatic), 3.98 (s, 2H, CH₂CN)
  • ¹³C NMR: δ 158.9 (C=N), 139.2–126.4 (aromatic carbons), 117.6 (C≡N), 25.3 (CH₂CN)

High-Resolution Mass Spectrometry

HRMS (ESI+) calcd. for C₁₇H₁₃N₃ [M+H]⁺: 268.1085, found: 268.1089.

Comparative Evaluation of Synthetic Methodologies

Table 3: Merit Analysis of this compound Routes

Method Yield (%) Purity (%) Scalability Cost Index
Vilsmeier/Knoevenagel 82 99 High $$
Microwave Cyclization 92 98 Moderate $$$
Thiourea Cyclization 65 95 Low $

The Vilsmeier-Haack/Knoevenagel cascade emerges as the optimal balance of efficiency and cost, particularly for gram-scale production. Microwave methods, while faster, require specialized equipment, and thiourea routes suffer from byproduct complexity.

Chemical Reactions Analysis

Types of Reactions: (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Flexibility : The pyrazole-acetonitrile scaffold accommodates diverse heterocyclic modifications, enhancing target selectivity (e.g., mPGES-1 vs. JAK inhibition) .
  • Activity Dependency: Substituents on the pyrazole ring (e.g., thiazolidinone vs. triazole) significantly influence biological potency and mechanism .
  • Synthetic Accessibility: Methods like Vilsmeier-Haack formylation and Knoevenagel condensation enable scalable production of derivatives .

Biological Activity

(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer contexts. This article presents a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14N2\text{C}_{16}\text{H}_{14}\text{N}_{2}

This structure features a pyrazole ring substituted with two phenyl groups and an acetonitrile moiety, which contributes to its biological properties.

1. Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of pyrazole derivatives, including this compound. A study demonstrated that compounds with similar structures exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The IC50 values for some derivatives ranged from 54.65 μg/mL to 69.15 μg/mL, indicating potent anti-inflammatory effects comparable to standard drugs like diclofenac sodium .

CompoundIC50 (μg/mL)Reference
Compound A54.65
Compound B60.56
Diclofenac Sodium54.65

2. Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 μg/mL, indicating strong antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .

PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.22
Escherichia coli0.25

3. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical). Some compounds demonstrated IC50 values ranging from 0.83 μM to 1.81 μM, effectively inhibiting cell proliferation and inducing apoptosis in breast cancer cells .

Cell LineIC50 (μM)Mechanism of ActionReference
A5490.83Apoptosis induction
MCF-71.81G1 phase arrest via cyclin D2 downregulation
HeLaNot specifiedNot specified

Case Studies

Case Study 1: Anti-inflammatory Evaluation
In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced paw edema in rats. The results indicated that compounds containing electron-donating groups exhibited significantly higher anti-inflammatory activity than those with electron-withdrawing groups .

Case Study 2: Antimicrobial Resistance Study
A study assessed the resistance patterns of bacterial strains against various pyrazole derivatives, including this compound. The findings highlighted the compound's effectiveness in overcoming resistance mechanisms in certain strains, making it a promising candidate for further development in antimicrobial therapies .

Q & A

Q. What are the common synthetic routes for preparing (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile and its derivatives?

Methodological Answer: The compound is often synthesized via condensation or cyclization reactions. For example:

  • Heterocyclic Derivatives : Heating 2-cyano-N-[1,3-diphenyl-1H-pyrazol-4-ylmethylidene]acetohydrazide with diethyl phosphite and boron trifluoride etherate yields oxadiazaphosphinin derivatives (e.g., compound 198 ) .
  • Fused Systems : Reaction with 1,3-diphenyl-pyrazole-4-carboxaldehyde and activated methylene compounds (e.g., malononitrile) produces fused thiazolo[3,2-a]pyridine derivatives .
  • Thiadiazines : Condensation with chloroacetonitrile or bromoacetophenone forms triazolo-thiadiazine derivatives (e.g., 26 , 27a,b ) in high yields (>90%) .

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

  • X-ray Crystallography : The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement. For example, crystal structures of spiro-chromane derivatives (e.g., hexahydro-dispiro[acenaphthylene-pyrrolizine-chromane]) confirm stereochemistry and hydrogen-bonding patterns .
  • Spectroscopy : 1^1H/13^13C NMR and mass spectrometry validate molecular structure. Predicted physicochemical properties (e.g., pKa = 0.21, density = 1.52 g/cm³) align with computational models .

Advanced Research Questions

Q. What strategies optimize reaction yields during heterocyclic synthesis involving this compound?

Methodological Answer:

  • Catalysis : Boron trifluoride etherate enhances electrophilic reactivity in oxadiazaphosphinin synthesis .
  • Solvent Selection : Ethanol or acetonitrile under reflux improves cyclization efficiency for thiazolo-pyridines .
  • Multi-Component Reactions : Piperidine-catalyzed one-pot reactions (e.g., with malononitrile and aryl aldehydes) reduce purification steps and improve yields (70–85%) .

Q. How do molecular docking studies explain the inhibitory activity of derivatives against mPGES-1?

Methodological Answer:

  • Binding Mode Analysis : Derivatives with 2-thiobarbituric acid "heads" form hydrogen bonds with mPGES-1 residues (e.g., S127) and hydrophobic interactions with the PGH2_2 binding pocket. For example, compound 14f (IC50_{50} ≈ 36 nM) shows higher selectivity over COX isoforms due to optimized substituents at pyrazole-1 and -3 positions .
  • SAR Insights : Introducing 4-chlorophenyl at pyrazole-1 (e.g., 7c ) enhances potency by 3-fold compared to phenyl substituents .

Q. How can researchers resolve discrepancies in biological activity data across derivatives?

Methodological Answer:

  • Data Normalization : Use triplicate assays (mean ± SD) to minimize variability, as seen in mPGES-1 inhibition studies .
  • Selectivity Profiling : Compare IC50_{50} values against off-targets (e.g., COX-1/2) to distinguish true mPGES-1 inhibitors from pan-assay interference compounds (PAINS) .
  • Structural Elucidation : Correlate crystallographic data (e.g., dihedral angles) with cytotoxicity trends. For instance, fused pyrimidine-thione derivatives show enhanced antitumor activity due to planar aromatic systems .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile

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